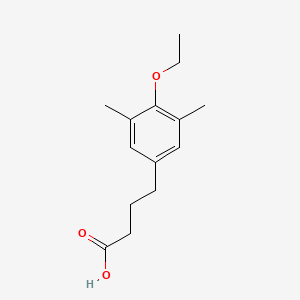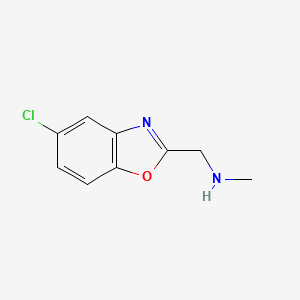
Ethyl 4-(3-chlorophenoxy)butanoate
Vue d'ensemble
Description
“Ethyl 4-(3-chlorophenoxy)butanoate” is a chemical compound with the molecular formula C12H15ClO3 . It has an average mass of 242.699 Da and a monoisotopic mass of 242.070969 Da .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(3-chlorophenoxy)butanoate” were not found, a related compound, ethyl-4-chloro-3-oxobutanoate, has been synthesized through asymmetric reduction . The reaction was carried out with shaking at 180 rpm, and the products were extracted with ethyl acetate and analyzed with GC .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-(3-chlorophenoxy)butanoate” includes a butanoate ester group attached to a chlorophenoxy group . The molecule has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .
Chemical Reactions Analysis
Esters, such as “Ethyl 4-(3-chlorophenoxy)butanoate”, can undergo various reactions. For instance, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also react with Grignard reagents .
Physical And Chemical Properties Analysis
“Ethyl 4-(3-chlorophenoxy)butanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 340.2±22.0 °C at 760 mmHg, and a flash point of 135.1±21.3 °C . It has a molar refractivity of 62.8±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 211.4±3.0 cm3 .
Applications De Recherche Scientifique
Flavor Constituent in Food Industries
Ethyl butanoate is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods and with a rapid increase in demand . Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .
Enzymatic Production
The enzymatic production of ethyl butanoate is an area of active research . A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst . Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route .
Solvent-Free Reaction Systems
The solvent-free reaction system is recognized as a good alternative . However, hardly any works have been found on ethyl butanoate production in a water-based reaction system and only a few studies focus on the biphasic and solvent-free systems .
Precursor for Chiral Drugs
Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) .
Biocatalysis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .
Detection of COVID-19
The presence of ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 .
Safety and Hazards
While specific safety data for “Ethyl 4-(3-chlorophenoxy)butanoate” is not available, it’s important to handle all chemicals with care. For example, a related compound, Ethyl 4-chlorobutyrate, is considered hazardous and is classified as a flammable liquid, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 4-(3-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJBGLIWSMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190931 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenoxy)butanoate | |
CAS RN |
37483-53-7 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)


![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)


![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

